7-(2-Iodophenyl)-7-oxoheptanoic acid
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Overview
Description
7-(2-Iodophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid typically involves the reaction of 2-iodophenylacetic acid with an appropriate alkyl ketone under photostimulated conditions. This method leverages the photostimulated reactions of 2-(2-iodophenyl)acetic acid with carbanions by the SRN1 mechanism . The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(2-Iodophenyl)-7-oxoheptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to replace the iodine atom.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Iodophenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2-Iodophenyl)-7-oxoheptanoic acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ketone group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the heptanoic acid chain.
7-Oxoheptanoic acid: Similar structure but lacks the iodine atom on the phenyl ring.
Uniqueness
7-(2-Iodophenyl)-7-oxoheptanoic acid is unique due to the presence of both the iodine atom and the ketone group on the heptanoic acid chain
Properties
IUPAC Name |
7-(2-iodophenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBOBJJZBBICII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645394 |
Source
|
Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-74-4 |
Source
|
Record name | 2-Iodo-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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